2,3-Anthracenedicarboxaldehyde

Description

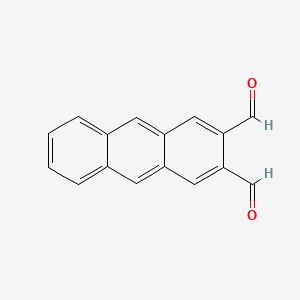

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKKRNQMBYGFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227054 | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76197-35-8 | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76197-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076197358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Anthracenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76197-35-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of 2,3-Anthracenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Yet Potent Aromatic Building Block

In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), anthracene and its derivatives have long captured the attention of the scientific community, fueling innovations in materials science, organic electronics, and medicinal chemistry. While much of the focus has historically centered on substitutions at the 9 and 10 positions, the unique reactivity and electronic profile of less common isomers are now emerging as frontiers for novel molecular design. This guide provides a comprehensive technical overview of 2,3-Anthracenedicarboxaldehyde, a molecule poised as a versatile precursor for advanced organic materials and complex molecular architectures. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that underscores the scientific rationale behind its synthesis, explores its known reactivity, and illuminates its potential applications. We will delve into the foundational chemical and physical properties, detailed synthetic protocols, and the crucial safety considerations for handling this intriguing compound.

I. Core Molecular Identity and Physicochemical Landscape

This compound, a lesser-studied isomer of the more common 9-anthracenecarboxaldehyde, possesses a unique structural arrangement that imparts distinct chemical characteristics. The positioning of the two aldehyde functionalities on one of the terminal benzene rings of the anthracene core creates a platform for a range of chemical transformations.

Structural and Identification Parameters

The fundamental identity of this compound is established by its molecular formula, CAS number, and structural representations.

| Parameter | Value | Source |

| IUPAC Name | anthracene-2,3-dicarbaldehyde | [1] |

| CAS Number | 76197-35-8 | [1][2] |

| Molecular Formula | C₁₆H₁₀O₂ | [1][3] |

| Molecular Weight | 234.25 g/mol | [1] |

| SMILES | O=Cc1cc2cc3ccccc3cc2cc1C=O | [1][4] |

| InChIKey | HTKKRNQMBYGFMV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data on the physical properties of this compound is notably scarce in publicly available literature, a reflection of its status as a rare or custom-synthesized chemical. However, some calculated values and general observations can be summarized.

| Property | Value | Notes | Source |

| Melting Point | Not available | --- | [4] |

| Boiling Point | 477.1 °C at 760 mmHg | Calculated | [4] |

| Flash Point | 177.1 °C | Calculated | [4] |

| Density | 1.294 g/cm³ | Calculated | [4] |

| Solubility | Soluble in various organic solvents (e.g., DMF, toluene, THF, chloroform, dichloromethane) | As part of the acene-2,3-dicarbaldehyde series | [5] |

| Appearance | Likely a crystalline solid | Based on related compounds | |

| XlogP | 3.3 | Predicted | [3] |

The solubility in common organic solvents is a significant practical advantage for its use in synthesis and materials fabrication.

II. Synthesis and Reactivity: A Gateway to Novel Acenes

The synthesis of this compound has been a subject of academic research, with methodologies evolving to improve yield and selectivity. A key publication by Miller and coworkers in 2024 provides significant insights into both conventional and improved synthetic routes.

Synthetic Methodologies

Conventional Multi-Step Synthesis:

A traditional approach to synthesizing anthracene-2,3-dicarbaldehyde involves a multi-step sequence starting from 2,3-dimethylanthracene. The causality behind this pathway lies in the stepwise functional group transformations that are well-established in organic chemistry.

Key Reactivity

The two adjacent aldehyde groups in this compound are the focal point of its reactivity, enabling a variety of transformations to build more complex molecular structures.

-

Grignard Reactions: The aldehyde groups readily react with Grignard reagents to form α,α'-diaryl-2,3-acenedimethanols. These diols are valuable intermediates in the synthesis of larger acenes and isoacenofurans. [5]* Double-Aldol Condensation: In the presence of a suitable ketone, such as 1,3-diphenylacetone, this compound undergoes a one-pot, double-aldol condensation to form acenotropones. These products can be further protonated to generate hydroxyacenotropylium ions, which exhibit interesting long-wavelength absorption properties. [5]* Cycloaddition Reactions: While the 9 and 10 positions of the anthracene core are typically the most reactive in Diels-Alder reactions, the electronic nature of the substituents at the 2 and 3 positions can influence this reactivity. The electron-withdrawing nature of the aldehyde groups deactivates the terminal ring to some extent.

-

Formation of Heterocycles: The dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems through condensation reactions with amines, hydrazines, and other binucleophiles.

III. Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde protons. The aldehyde protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The aromatic protons would exhibit complex splitting patterns consistent with a substituted anthracene core.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm) and for the sp²-hybridized carbons of the anthracene framework.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to display key absorption bands characteristic of its functional groups:

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretching (aromatic) |

| ~2850 and ~2750 | C-H stretching (aldehyde) |

| ~1700 | C=O stretching (aldehyde) |

| ~1600-1450 | C=C stretching (aromatic) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound will be dominated by the characteristic π-π* transitions of the anthracene chromophore. The spectrum is expected to show fine vibrational structure, typical for rigid polycyclic aromatic systems. The presence of the aldehyde groups, which are auxochromes, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene.

IV. Applications and Future Directions

While specific, commercial applications of this compound are not yet widespread, its chemical properties make it a highly promising candidate for several areas of research and development.

Organic Electronics and Materials Science

The anthracene core is a well-known organic semiconductor. Functionalization at the 2 and 3 positions with aldehyde groups provides a handle for creating larger, more complex conjugated systems. These derivatives are being investigated for their potential use in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

The aldehyde groups allow for the incorporation of the anthracene moiety into polymers and other macromolecular structures, potentially leading to materials with tailored electronic and photophysical properties. Research has shown that related acene-2,3-dicarbaldehydes exhibit good photooxidative resistance, a desirable property for stable organic electronic materials. [5]

Precursor in Organic Synthesis

As demonstrated by its reactivity, this compound is a valuable building block for the synthesis of:

-

Larger Acenes: Through the formation and subsequent transformation of diol intermediates.

-

Novel Heterocyclic Systems: By serving as a precursor for condensation reactions.

-

Functional Dyes and Pigments: The extended π-system of the anthracene core forms the basis for chromophores, and the aldehyde groups allow for chemical modification to tune the color and other properties.

Potential in Drug Discovery

The anthracene scaffold is present in a number of biologically active compounds. The aldehyde functionalities of this compound could be utilized in the synthesis of novel drug candidates through, for example, reductive amination to introduce amine-containing side chains or as a scaffold for building more complex heterocyclic structures with potential therapeutic activity.

V. Safety and Handling

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following guidelines are based on information for related aromatic aldehydes and general laboratory safety principles.

Hazard Identification

Based on data for related compounds and GHS classifications for similar structures, this compound should be handled as a hazardous substance. Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact. [6]* Eye Irritation: May cause serious eye irritation. [6]* Respiratory Irritation: May cause respiratory tract irritation if inhaled. [6]* Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects. [6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a sealed container for disposal. Dispose of in accordance with local, state, and federal regulations.

VI. Conclusion

This compound represents a fascinating, albeit underexplored, molecule with significant potential. Its unique substitution pattern offers a distinct set of reactive handles on the robust anthracene core, opening doors for the synthesis of novel organic materials, complex heterocyclic systems, and potentially, new therapeutic agents. While the current body of publicly available data on its specific physicochemical and toxicological properties is limited, the foundational work on its synthesis and reactivity provides a solid platform for future research. It is the author's belief that as the demand for sophisticated organic building blocks grows, the utility of this compound will become increasingly apparent, making it a valuable tool in the arsenal of synthetic chemists across various disciplines.

References

-

Matrix Fine Chemicals. ANTHRACENE-2,3-DICARBALDEHYDE | CAS 76197-35-8. [Link]

-

PubChem. 2,3-Dibromoanthracene. National Center for Biotechnology Information. [Link]

-

Liu, Q., & Miller, G. P. (2024). Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. RSC Advances, 14(34), 25008-25018. [Link]

-

Royal Society of Chemistry. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. [Link]

-

PubChem. 2,3-Dimethylanthracene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. [Link]

-

PubChemLite. This compound (C16H10O2). [Link]

-

ResearchGate. Reactivity profile of anthracenes (a) Inherent reactivity of anthracene with dienophiles. The selectivity favoring the 9,10. [Link]

-

Chemsrc. anthracene-2,3-dialdehyde | CAS#:76197-35-8. [Link]

Sources

- 1. ANTHRACENE-2,3-DICARBALDEHYDE | CAS 76197-35-8 [matrix-fine-chemicals.com]

- 2. 76197-35-8|Anthracene-2,3-dicarbaldehyde|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C16H10O2) [pubchemlite.lcsb.uni.lu]

- 4. anthracene-2,3-dialdehyde | CAS#:76197-35-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. geneseo.edu [geneseo.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Anthracenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 2,3-Anthracenedicarboxaldehyde

This compound is a polycyclic aromatic hydrocarbon distinguished by its rigid, planar anthracene core functionalized with two aldehyde groups at the 2 and 3 positions. This unique molecular architecture makes it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical development. The aldehyde functionalities serve as versatile handles for a variety of chemical transformations, allowing for the construction of complex molecular systems. Its extended π-system imparts interesting photophysical properties, making it a target for applications in organic electronics and sensor technology. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the underlying chemical principles and practical laboratory procedures.

I. Strategic Synthesis of the Anthracene Core: The Diels-Alder Approach

The construction of the anthracene skeleton is a foundational aspect of synthesizing 2,3-disubstituted derivatives. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for creating the tricyclic anthracene framework. A common strategy involves the reaction of a diene, such as 2,3-dimethyl-1,3-butadiene, with a dienophile like 1,4-naphthoquinone. The resulting adduct can then be aromatized to yield the substituted anthracene core.

Conceptual Workflow of Anthracene Core Synthesis via Diels-Alder Reaction

A Spectroscopic Guide to 2,3-Anthracenedicarboxaldehyde: Elucidating Molecular Structure and Electronic Properties

For Immediate Release

Durham, NH – Researchers and professionals in drug development and materials science now have access to a comprehensive technical guide on the spectroscopic properties of 2,3-anthracenedicarboxaldehyde. This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this important chemical compound, offering critical insights for its application in research and development.

Introduction: The Significance of this compound

This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene core functionalized with two aldehyde groups at the 2 and 3 positions. This substitution pattern creates a molecule with unique electronic and chemical properties, making it a valuable building block in the synthesis of more complex organic materials. Its extended π-conjugated system, a feature of acenes, gives rise to distinct spectroscopic signatures that are crucial for its identification and for understanding its behavior in various chemical reactions. This guide provides a detailed exploration of these spectroscopic characteristics, grounded in experimental data and theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aldehyde protons. The aromatic protons typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The aldehyde protons are even further downfield due to the strong electron-withdrawing nature of the carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The spectrum will show distinct signals for the aromatic carbons and the carbonyl carbons of the aldehyde groups. The carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Typical Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-H and C-C) | 125 - 150 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Causality in NMR: The position of a nucleus in an NMR spectrum (its chemical shift) is highly dependent on its local electronic environment. The π-system of the anthracene core induces a ring current that deshields the aromatic protons, shifting them to a higher chemical shift. The electronegative oxygen atoms in the aldehyde groups withdraw electron density from the adjacent protons and carbons, causing a significant downfield shift for these nuclei.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups. This peak is typically sharp and intense. The spectrum also shows characteristic absorptions for aromatic C-H and C=C stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1730 - 1720 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aldehyde C-H | Stretch | ~2800 and ~2700 | Medium, often two bands |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrumentation: An IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of percent transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.

Due to its extensive conjugated π-system, this compound exhibits strong absorption in the UV-Vis region. The presence of the anthracene core leads to characteristic absorption bands. The addition of the aldehyde groups can cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted anthracene, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] Experimental and computational results have shown that acene-2,3-dicarbaldehydes possess red-shifted UV-vis absorptions and progressively smaller HOMO–LUMO gaps as the number of conjugated rings increases.[1] For anthracene-2,3-dicarboxaldehyde, the optical HOMO–LUMO gap has been determined to be 2.8 eV.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm. A solvent blank is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Caption: Spectroscopic workflow for this compound.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy confirms the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated π-system. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this versatile molecule in the development of novel materials and pharmaceuticals.

References

-

Liu, Q., & Miller, G. P. (2024). Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. RSC Advances, 14(34), 25008-25018. [Link]

Sources

An In-Depth Technical Guide to the Fluorescence Spectroscopy of 2,3-Anthracenedicarboxaldehyde

This guide provides a comprehensive technical overview of the fluorescence excitation and emission properties of 2,3-Anthracenedicarboxaldehyde. It is intended for researchers, scientists, and drug development professionals who are interested in the application of this molecule as a fluorescent probe or in the broader study of polycyclic aromatic hydrocarbons (PAHs). This document delves into the theoretical underpinnings of its fluorescence, provides detailed experimental protocols for its characterization, and discusses potential applications, ensuring a blend of scientific rigor and practical insight.

Introduction to this compound and its Photophysical Context

This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon composed of three fused benzene rings.[1][2] The extensive π-conjugated system of the anthracene core is responsible for its characteristic fluorescence.[2] The introduction of substituents onto the anthracene skeleton can significantly modulate its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime.[3][4]

This guide will first explore the fundamental principles governing the fluorescence of anthracene derivatives and then provide a detailed, practical framework for the experimental determination of the excitation and emission spectra of this compound.

The Photophysical Landscape of Anthracene Derivatives

The fluorescence of a molecule like this compound is governed by the transitions between its electronic energy states, a concept elegantly depicted by the Jablonski diagram.

The Jablonski Diagram: A Conceptual Framework

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is followed by a series of relaxation processes:

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on the picosecond timescale.

-

Internal Conversion: A non-radiative transition between electronic states of the same multiplicity (e.g., S₂ to S₁).

-

Fluorescence: The molecule returns to the ground electronic state (S₀) from the lowest vibrational level of the S₁ state by emitting a photon. This radiative process is typically in the nanosecond timescale. Due to the energy loss through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[6]

-

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., from the singlet state S₁ to a triplet state T₁).

-

Phosphorescence: A radiative transition from an excited triplet state (T₁) to the ground singlet state (S₀). This process is "spin-forbidden," resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence.[7]

// Transitions S0_v0 -> S1_v2 [label="Absorption", color="#4285F4", fontcolor="#4285F4"]; S1_v2 -> S1_v0 [label="Vibrational Relaxation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; S1_v0 -> S0_v1 [label="Fluorescence", color="#34A853", fontcolor="#34A853"]; S1_v0 -> T1_v1 [label="Intersystem Crossing", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; T1_v0 -> S0_v2 [label="Phosphorescence", color="#5F6368", fontcolor="#5F6368"]; } pend Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Factors Influencing Fluorescence Spectra

Several factors can influence the excitation and emission spectra of this compound:

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the emission spectrum (solvatochromism).

-

Concentration: At high concentrations, aggregation can occur, which may lead to self-quenching or the formation of excimers (excited-state dimers), altering the emission spectrum.[7]

-

Temperature: Temperature can affect the rates of non-radiative decay processes, thereby influencing the fluorescence quantum yield.

-

pH: For molecules with acidic or basic moieties, pH can alter the protonation state and, consequently, the electronic structure and fluorescence properties.

Experimental Determination of Fluorescence Spectra: A Step-by-Step Protocol

The following protocol outlines the necessary steps to accurately measure the fluorescence excitation and emission spectra of this compound. This protocol is designed to be a self-validating system, incorporating checks and calibrations to ensure data integrity.

Instrumentation

A high-sensitivity spectrofluorometer is required. Key components include:

-

Light Source: A high-intensity Xenon arc lamp is a common choice, providing broad-spectrum illumination.

-

Monochromators: Separate excitation and emission monochromators (typically grating-based) are essential for wavelength selection.

-

Sample Holder: A temperature-controlled cuvette holder is recommended for precise and reproducible measurements.

-

Detector: A sensitive photomultiplier tube (PMT) is the standard detector for fluorescence measurements.

Sample Preparation

Proper sample preparation is critical for obtaining accurate fluorescence data.

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest. Dichloromethane, chloroform, or ethanol are potential candidates. The solvent should be free from fluorescent impurities.

-

Concentration: Prepare a dilute solution of this compound. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by the sample. A typical starting concentration would be in the micromolar range (10⁻⁶ M).

-

Cuvette: Use a four-sided polished quartz cuvette for fluorescence measurements to allow for right-angle detection of the emitted light.

Measurement of the Excitation Spectrum

The excitation spectrum reveals the wavelengths of light that are most effective at inducing fluorescence.

-

Set the Emission Wavelength: Determine the approximate emission maximum of the sample. Based on the data for the analogous anthra[2,3-d]imidazole derivative, a starting point of 460 nm is reasonable. Set the emission monochromator to this wavelength.

-

Scan the Excitation Wavelength: Scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 450 nm) and record the fluorescence intensity at the fixed emission wavelength.

-

Instrument Correction: The measured excitation spectrum should be corrected for the wavelength-dependent output of the light source and the transmission of the excitation monochromator. Modern spectrofluorometers often have built-in correction capabilities.

Measurement of the Emission Spectrum

The emission spectrum shows the distribution of wavelengths of the emitted light after excitation at a specific wavelength.

-

Set the Excitation Wavelength: Set the excitation monochromator to the wavelength of maximum intensity determined from the corrected excitation spectrum.

-

Scan the Emission Wavelength: Scan the emission monochromator over a range of wavelengths starting from just above the excitation wavelength to the near-infrared region (e.g., 380 nm to 700 nm) and record the fluorescence intensity.

-

Instrument Correction: The measured emission spectrum should be corrected for the wavelength-dependent sensitivity of the detector and the transmission of the emission monochromator.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Select a Standard: Choose a fluorescence standard with an emission range that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 1.0) are common standards.[3]

-

Measure Absorbance: Measure the absorbance of both the sample and the standard at the excitation wavelength. The absorbances should be kept low and matched as closely as possible.

-

Measure Emission Spectra: Record the corrected emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation:

Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Expected Spectral Properties and Data Interpretation

Based on the available information for analogous compounds, the following spectral properties for this compound can be anticipated:

| Parameter | Expected Value/Range | Notes |

| Excitation Maximum (λex) | ~360 - 380 nm | The aldehyde groups may cause a slight red-shift compared to unsubstituted anthracene. |

| Emission Maximum (λem) | ~450 - 480 nm | A significant Stokes shift is expected, resulting in blue emission. |

| Fluorescence Quantum Yield (Φf) | Moderate to High | The rigid aromatic core suggests a potentially high quantum yield, though the aldehyde groups could introduce non-radiative decay pathways. |

| Solvent Effects | Moderate | The presence of polar aldehyde groups suggests that the emission spectrum may be sensitive to solvent polarity. |

Interpretation of Results:

-

Excitation Spectrum: The corrected excitation spectrum should closely resemble the absorption spectrum of the compound, confirming the identity of the absorbing species that leads to fluorescence.

-

Emission Spectrum: The shape and position of the emission spectrum provide insights into the electronic structure of the excited state. The presence of vibrational fine structure is common for rigid aromatic molecules like anthracene derivatives.

-

Quantum Yield: A high quantum yield indicates that fluorescence is a dominant de-excitation pathway, making the compound a potentially bright fluorescent probe.

Applications in Research and Drug Development

The fluorescent properties of this compound open up a range of potential applications:

-

Fluorescent Probe: The aldehyde functionalities can be used for covalent labeling of biomolecules containing primary amine groups (e.g., proteins, peptides) through Schiff base formation. The change in the fluorescence properties upon binding can be used for detection and quantification.

-

Chemical Sensor: The reactivity of the aldehyde groups could be exploited to design chemosensors for specific analytes.

-

Material Science: Anthracene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[3]

-

Drug Development: Fluorescently labeled molecules can be used in high-throughput screening assays and to study drug-target interactions.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally characterizing the fluorescence excitation and emission spectra of this compound. While direct experimental data for this specific molecule is not yet widely published, the principles outlined here, combined with data from analogous compounds, provide a strong foundation for its investigation and application. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data, enabling researchers to confidently explore the potential of this and other novel fluorophores in their respective fields.

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Guilbault, G. G. (Ed.). (1990). Practical Fluorescence. Marcel Dekker.

-

Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]

- Gray, V., Dzebo, D., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2014). The photophysical properties of 9,10-disubstituted anthracenes and their applications in triplet-triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 16(22), 10901-10909.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- de Melo, J. S., Pina, J., & Pina, F. (2015). Photophysics and photochemistry of anthracene and its derivatives. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 1-36). CRC Press.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Guesmi, R., et al. (2021). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole-diones. Dyes and Pigments, 194, 109631.

- Mallouli, A., & Lepage, L. (2009). A new one-pot synthesis of acene-2,3-dicarbaldehydes. Tetrahedron Letters, 50(48), 6659-6661.

- Anthony, J. E. (2008). Functionalized Acenes and Heteroacenes for Organic Electronics. Chemical Reviews, 106(12), 5028-5048.

- Skalamera, D., et al. (2017). A New Synthetic Pathway to 2,3-Disubstituted Anthracenes. Molecules, 22(10), 1735.

Sources

- 1. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jasco-global.com [jasco-global.com]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 6. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Fluorogenic Derivatization of Primary Amines with 2,3-Anthracenedicarboxaldehyde (ADA)

The following technical guide details the reaction mechanism, experimental protocols, and analytical applications of 2,3-Anthracenedicarboxaldehyde (ADA) with primary amines.

Executive Summary

This compound (ADA) is a fluorogenic derivatization reagent used for the high-sensitivity detection of primary amines (peptides, amino acids, neurotransmitters). It functions as an extended-conjugation analogue of the widely used reagents o-phthalaldehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA).

Key Technical Value:

-

Red-Shifted Spectra: Due to the anthracene core, ADA derivatives exhibit bathochromically shifted excitation and emission maxima compared to OPA and NDA, significantly reducing background interference from biological matrices.

-

Enhanced Stability: The resulting isoindole derivatives (specifically 2-substituted-1-cyanoanthra[2,3-f]isoindoles when cyanide is the nucleophile) demonstrate superior hydrolytic stability compared to OPA adducts.

-

Chromatographic Performance: ADA derivatives often display higher hydrophobicity, leading to improved retention and resolution in Reverse-Phase HPLC (RP-HPLC) and Micellar Electrokinetic Chromatography (MEKC).

Reaction Mechanism

The core utility of ADA lies in its ability to undergo a 3-component cyclocondensation reaction with a primary amine and a nucleophile (typically cyanide or a thiol).

The Chemical Pathway

The reaction proceeds through the formation of a fluorescent isoindole moiety fused to the anthracene core. While OPA forms a benz[f]isoindole, ADA forms an anthra[2,3-f]isoindole .

Reaction Components:

-

Electrophile: this compound (Dialdehyde).[1]

-

Analyte: Primary Amine (

). -

Nucleophile: Cyanide (

) is preferred over thiols for ADA due to the formation of a highly stable, highly fluorescent cyanobenzisoindole-type product.

Step-by-Step Mechanism:

-

Imine Formation: The primary amine nucleophilically attacks one of the aldehyde carbonyls, eliminating water to form a Schiff base (imine) intermediate.[2]

-

Nucleophilic Addition: The cyanide ion attacks the second aldehyde carbonyl (or the iminium ion, depending on local pH conditions), generating a cyanohydrin-like intermediate.

-

Cyclization: The nitrogen lone pair of the imine (or the enamine tautomer) attacks the electrophilic carbon of the cyanohydrin, closing the ring.

-

Aromatization: Elimination of water/hydroxyl groups results in the formation of the fully conjugated isoindole ring system.

Mechanistic Visualization

The following diagram illustrates the critical pathway from reactants to the fluorescent adduct.

Figure 1: The 3-component cyclocondensation pathway of ADA with primary amines and cyanide.

Comparative Technical Data

ADA offers distinct spectral and physical advantages over its predecessors. The extended conjugation of the anthracene system lowers the HOMO-LUMO gap, resulting in lower energy (longer wavelength) transitions.

| Feature | OPA (Benzene Core) | NDA (Naphthalene Core) | ADA (Anthracene Core) |

| Nucleophile | Thiol (usually 2-ME) | Cyanide ( | Cyanide ( |

| Excitation ( | ~340 nm (UV) | ~420 nm (Violet) | ~450–470 nm (Blue) |

| Emission ( | ~455 nm (Blue) | ~490 nm (Cyan) | ~550 nm (Green/Yellow) |

| Stability | Low (Minutes to Hours) | High (Hours to Days) | High (Hours to Days) |

| Quantum Yield | Moderate | High | High |

| Analytic Utility | Routine Amino Acid Analysis | High-Sensitivity HPLC/CE | Ultra-Trace / High-Background Matrices |

Note: Exact spectral maxima depend on solvent polarity and the specific amine substituent.

Experimental Protocol

This protocol describes the derivatization of primary amines using ADA and Cyanide (CN-) for HPLC analysis.

Safety Prerequisite: Potassium Cyanide (KCN) is highly toxic. All steps involving cyanide must be performed in a chemical fume hood.

Reagent Preparation

-

Borate Buffer (100 mM, pH 9.5): Dissolve boric acid in HPLC-grade water; adjust pH with NaOH. High pH is critical to ensure the amine is unprotonated (

) and nucleophilic. -

ADA Stock Solution (10 mM): Dissolve this compound in HPLC-grade Acetonitrile (ACN). Note: ADA has lower solubility than OPA; sonication may be required.

-

KCN Stock Solution (10 mM): Dissolve Potassium Cyanide in water.

Derivatization Workflow

-

Mix: In a microvial, combine:

-

10

L Sample (Amine containing solution) -

40

L Borate Buffer (pH 9.5) -

10

L KCN Stock -

10

L ADA Stock

-

-

React: Vortex gently and incubate in the dark at room temperature for 15–20 minutes . (ADA kinetics are slightly slower than OPA due to steric bulk).

-

Quench/Dilute: Dilute with 430

L of mobile phase (e.g., 50:50 ACN:Water) to stop the reaction and match initial chromatographic conditions. -

Inject: Inject 10

L into the HPLC system immediately.

Analytical Workflow Diagram

Figure 2: End-to-end workflow for the analysis of biological samples using ADA derivatization.

Troubleshooting & Optimization

-

Low Signal: Ensure pH is > 9.0. Protonated amines (

) do not react. -

Precipitation: The ADA-amine adduct is highly hydrophobic (anthracene core). If precipitation occurs, increase the organic modifier (ACN/MeOH) in the reaction mixture or mobile phase.

-

Peak Broadening: Due to the bulky anthracene group, mass transfer can be slower. Use columns with smaller particle sizes (<3

m) or core-shell technology to maintain resolution.

References

-

Comparison of Solution Chemistries of Orthophthalaldehyde and 2,3-Naphthalenedicarboxaldehyde. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Contextual grounding for dialdehyde mechanisms).

-

Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents. PubMed. Available at: [Link] (Specific comparison of ADA vs OPA/NDA).

-

Reactions of Amines with Ketones and Aldehydes: Imine Formation. Chemistry LibreTexts. Available at: [Link] (Foundational mechanism of Schiff base formation).

Sources

Navigating the Solubility Landscape of 2,3-Anthracenedicarboxaldehyde: A Technical Guide for Researchers

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the realm of chemical research and drug development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of innovation. For a molecule like 2,3-Anthracenedicarboxaldehyde, a promising building block in the synthesis of advanced materials and potential therapeutic agents, its behavior in various organic solvents dictates its utility, reactivity, and bioavailability. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies to empower researchers in their scientific endeavors. While direct, comprehensive solubility data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and fundamental chemical principles to provide a robust predictive framework and a clear experimental path forward.

Unveiling this compound: Structure and Potential

This compound is an aromatic compound characterized by a rigid, polycyclic anthracene core functionalized with two aldehyde groups at the 2 and 3 positions. This unique architecture imparts a combination of properties that make it a molecule of significant interest.

-

The Anthracene Core: The large, planar, and electron-rich anthracene backbone contributes to the molecule's inherent nonpolar character and its potential for π-π stacking interactions, a key factor in the formation of ordered molecular assemblies.

-

The Dicarboxaldehyde Functionality: The two aldehyde groups introduce polarity and sites for hydrogen bonding, significantly influencing the molecule's interaction with polar solvents and its reactivity in various chemical transformations.

This duality of a large nonpolar core with polar functional groups suggests a nuanced solubility profile, which is critical for its application in areas such as:

-

Organic Electronics: As a precursor for novel semiconductor materials.

-

Supramolecular Chemistry: In the design of complex, self-assembling architectures.

-

Pharmaceutical Synthesis: As a versatile intermediate in the development of new drug candidates.

Figure 1: Molecular Structure of this compound.

The Theoretical Underpinnings of Solubility: A Predictive Approach

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. For this compound, its solubility is a balance between the nonpolar anthracene core and the polar aldehyde groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The large aromatic core of this compound suggests favorable van der Waals interactions and π-π stacking with aromatic solvents like toluene and benzene. Based on data for similar compounds like 9-Anthracenecarboxaldehyde, which is soluble in toluene, we can predict good solubility in these solvents.[1] In contrast, its solubility in aliphatic nonpolar solvents like hexane is expected to be lower due to the lack of favorable aromatic interactions.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents possess a significant dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the polar aldehyde groups of the solute. The solubility of related compounds like 9-anthracenecarboxylic acid in DMSO and DMF suggests that this compound will also exhibit considerable solubility in these solvents.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors. The oxygen atoms of the aldehyde groups in this compound can act as hydrogen bond acceptors. The recrystallization of 9-Anthracenecarboxaldehyde from ethanol or acetic acid indicates a moderate to good solubility, particularly at elevated temperatures.[1] Therefore, a similar trend can be anticipated for this compound.

Estimated Solubility Profile of this compound

The following table provides an estimated qualitative and quantitative solubility profile for this compound based on the behavior of structurally analogous compounds. It is imperative for researchers to experimentally verify these values for their specific applications.

| Solvent Category | Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (at 25°C) | Rationale |

| Nonpolar Aromatic | Toluene | Soluble | 10 - 50 mg/mL | Favorable π-π stacking and van der Waals interactions. 9-Anthracenecarboxaldehyde is soluble in toluene.[1] |

| Benzene | Soluble | 10 - 40 mg/mL | Similar to toluene, strong aromatic interactions. | |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble | < 1 mg/mL | Lack of strong intermolecular forces with the aromatic system. |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | > 100 mg/mL | Strong dipole-dipole interactions. 9-Anthracenecarboxylic acid is soluble in DMF.[2] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 mg/mL | Strong dipole-dipole interactions. 9-Anthracenecarboxylic acid is soluble in DMSO.[2] | |

| Acetone | Moderately Soluble | 5 - 20 mg/mL | Moderate polarity allows for some interaction with the aldehyde groups. | |

| Polar Protic | Ethanol | Moderately Soluble | 1 - 10 mg/mL | Hydrogen bonding with aldehyde groups. 9-Anthracenecarboxaldehyde can be recrystallized from ethanol.[1] |

| Methanol | Sparingly Soluble | < 1 mg/mL | Less effective at solvating the large nonpolar core compared to ethanol. | |

| Acetic Acid | Soluble (especially with heating) | 10 - 30 mg/mL | Can engage in hydrogen bonding and solvate the aromatic rings. 9-Anthraldehyde can be crystallized from acetic acid.[1] | |

| Other | Dioxane | Soluble | 10 - 40 mg/mL | Dioxane is noted as a superior solvent for recrystallizing anthracene.[3] |

A Rigorous Protocol for Experimental Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Step-by-step workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze these dilutions using a pre-validated and calibrated analytical method (HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of standard solutions of this compound.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the undiluted, filtered saturated solution.

-

This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

The Significance of Solubility Data: From Bench to Application

Accurate solubility data for this compound is invaluable for:

-

Reaction Optimization: Choosing the appropriate solvent to ensure all reactants are in the solution phase, leading to higher yields and purities.

-

Purification: Selecting a suitable solvent system for recrystallization to obtain high-purity material.[1][3]

-

Formulation Development: In drug development, solubility is a key determinant of a drug's bioavailability and efficacy.

-

Materials Science: Controlling the self-assembly and crystallization of organic materials for electronic and photonic applications.

Conclusion: A Foundation for Future Discovery

While a comprehensive, published dataset on the solubility of this compound is yet to be established, this guide provides a robust framework for researchers to navigate its solubility landscape. By understanding the interplay of its structural features and employing rigorous experimental techniques, scientists can unlock the full potential of this versatile molecule. The predictive insights and detailed protocols herein serve as a valuable resource to accelerate research and development across various scientific disciplines.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 9,10-Anthracenedicarboxaldehyde, 80%.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution.

- Cayman Chemical. (2022, November 10). 9-Anthracenecarboxylic Acid.

- ChemicalBook. (n.d.). 9-Anthraldehyde CAS#: 642-31-9.

Sources

A Technical Guide to the Photophysical Properties of Anthracene Derivatives

This guide provides an in-depth exploration of the core photophysical properties of anthracene and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and photophysical behavior. We will delve into the fundamental principles governing light absorption and emission, detail the experimental protocols for their characterization, and explore how targeted chemical modifications can tune these properties for specific applications.

The Anthracene Core: A Foundation in Photophysics

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a foundational chromophore in photophysics.[1] Its rigid, planar, and fully conjugated π-electron system is responsible for its characteristic absorption and strong luminescence, making it an attractive building block for fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1][2][3]

Electronic Transitions and the Jablonski Diagram

The interaction of anthracene with light is best visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][5][6]

Upon absorbing a photon of appropriate energy (typically in the near-UV region), an electron in the highest occupied molecular orbital (HOMO) is promoted to a higher energy unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO). This process, known as absorption, elevates the molecule from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂).

// Transitions S0 -> S1 [label=" Absorption", style=solid, color="#4285F4", arrowhead=vee, penwidth=2, fontcolor="#4285F4"]; S1 -> S0 [label=" Fluorescence (10⁻⁹-10⁻⁷ s)", style=solid, color="#34A853", arrowhead=vee, penwidth=2, fontcolor="#34A853"]; S1 -> T1 [label=" Intersystem\n Crossing (ISC)", style=dashed, color="#FBBC05", arrowhead=vee, penwidth=2, fontcolor="#FBBC05"]; T1 -> S0 [label=" Phosphorescence (10⁻³-10² s)", style=solid, color="#EA4335", arrowhead=vee, penwidth=2, fontcolor="#EA4335"]; S1 -> S0 [label=" Internal\n Conversion (IC)", style=dashed, color="#5F6368", arrowhead=open, constraint=false, pos="1.5,2.5!", penwidth=2, fontcolor="#5F6368"]; S2 -> S1 [label=" Vibrational\n Relaxation", style=dashed, color="#5F6368", arrowhead=open, penwidth=2, fontcolor="#5F6368"]; } /dot Caption: A simplified Jablonski diagram for a molecule like anthracene.

Once excited, the molecule can return to the ground state via several pathways:

-

Fluorescence: A rapid, spin-allowed radiative decay from S₁ to S₀, typically occurring on the nanosecond timescale.[7] This process is responsible for the characteristic blue-violet glow of many anthracene derivatives.

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀), where energy is dissipated as heat.[7]

-

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). In unsubstituted anthracene, the energy levels of the first singlet excited state (S₁) and the second triplet excited state (T₂) are close, which allows for a relatively efficient ISC process.[1] This high ISC rate is why the fluorescence quantum yield of anthracene is only around 30%, with the remaining 70% of excited states converting to the triplet state.[8]

-

Phosphorescence: A slow, spin-forbidden radiative decay from the first triplet excited state (T₁) to the S₀ ground state. Due to its forbidden nature, phosphorescence has a much longer lifetime than fluorescence, ranging from milliseconds to seconds.[4]

Structure-Property Relationships: Tuning the Photophysics

The true power of anthracene chemistry lies in the ability to modify its photophysical properties through chemical substitution. By strategically adding functional groups, primarily at the 9 and 10 positions, one can precisely control the molecule's absorption, emission, quantum yield, and lifetime.[1][8][9]

The Impact of Substituents at the 9 and 10 Positions

Substituting the anthracene core, particularly at the sterically hindered 9 and 10 positions, can drastically alter its photophysical behavior.[8]

-

Bulky Substituents: Adding bulky groups like phenyl or silyl moieties can enhance fluorescence emission.[1] These groups introduce steric hindrance that can suppress intermolecular π-π stacking, a common cause of fluorescence quenching in the solid state.[1][10] Furthermore, bulky groups can inhibit the [4+4] photodimerization reaction that anthracene undergoes at high concentrations, improving its photostability.[8] For example, 9,10-diphenylanthracene (DPA) is a widely used blue emitter in OLEDs due to its high fluorescence quantum yield and stability.[1]

-

Electron-Donating and Withdrawing Groups: The electronic nature of the substituents profoundly affects the HOMO and LUMO energy levels.

-

Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups raise the HOMO energy level, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[11][12]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups lower the LUMO energy level, also causing a red-shift.[12] The introduction of EWGs can sometimes promote intramolecular charge transfer (ICT) character in the excited state, which can strongly influence the emission properties.[12]

-

-

The Heavy-Atom Effect: Incorporating heavy atoms (e.g., bromine, iodine) into the anthracene structure significantly enhances the rate of intersystem crossing (ISC).[13][14] This is due to increased spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition.[14][15] Consequently, brominated or iodinated anthracenes often exhibit quenched fluorescence but can be efficient triplet photosensitizers, a property valuable in photodynamic therapy and triplet-triplet annihilation upconversion.[14]

// Connections AnthraceneCore -> {EDG, EWG, Bulky, Heavy} [style=invis]; EDG -> RedShift [label="Raises HOMO", color="#34A853", fontcolor="#34A853"]; EWG -> RedShift [label="Lowers LUMO", color="#EA4335", fontcolor="#EA4335"]; Bulky -> Enhancement [label="Reduces Stacking", color="#4285F4", fontcolor="#4285F4"]; Heavy -> ISC [label="Spin-Orbit Coupling", color="#FBBC05", fontcolor="#FBBC05"]; ISC -> Quenching [color="#FBBC05"]; } /dot Caption: Influence of substituent type on the photophysical properties of anthracene.

Experimental Characterization Protocols

Accurate characterization of photophysical properties is essential for understanding and applying anthracene derivatives. Here, we outline the standard, self-validating methodologies for measuring key parameters.

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] The comparative method, using a well-characterized standard, is the most common and reliable approach.[7][16]

Objective: To determine the Φ_F of an unknown anthracene derivative (Test) relative to a known standard (Std).

Materials:

-

Spectrograde solvents (e.g., cyclohexane, ethanol).

-

Fluorescence standard with a known Φ_F in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or 9,10-Diphenylanthracene in cyclohexane, Φ_F = 0.90).

-

Test anthracene derivative.

-

Calibrated UV-Vis spectrophotometer and a spectrofluorometer.

-

Volumetric flasks and quartz cuvettes.

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and test compounds in the same solvent.

-

Preparation of Dilutions: Prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize inner-filter effects and self-absorption.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution. Note the absorbance value at the excitation wavelength (λ_ex). The λ_ex should be the same for both the standard and test samples.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution using the same λ_ex. Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements. The emission should be collected over the entire fluorescence range of the compound.

-

Data Processing:

-

Integrate the area under the emission curve for each spectrum.

-

Correct for the solvent's refractive index if different solvents are used for the standard and test samples.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and test series. The relationship should be linear. The quantum yield of the test sample (Φ_Test) is calculated using the following equation:

Φ_Test = Φ_Std * (Grad_Test / Grad_Std) * (n_Test² / n_Std²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Protocol: Determination of Fluorescence Lifetime (τ_F)

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is a key parameter that is sensitive to the molecule's environment. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for its measurement.[8][17][18][19]

Objective: To measure the fluorescence decay profile and determine the τ_F of an anthracene derivative.

Principle of TCSPC: The technique measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[18][20] By repeating this process millions of times and building a histogram of the arrival times, a highly accurate fluorescence decay curve can be constructed.[19]

Materials:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).

-

High-speed single-photon detector (e.g., PMT or SPAD).

-

TCSPC electronics module.

-

-

Solution of the test anthracene derivative (absorbance < 0.1).

-

Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox).

Methodology:

-

System Setup: Tune the pulsed laser to the desired excitation wavelength. Adjust the repetition rate to be at least 5-10 times longer than the expected lifetime to prevent pulse pile-up.

-

IRF Measurement: Record the Instrument Response Function (IRF) by measuring the light scattered from a non-fluorescent colloidal suspension (e.g., Ludox). The IRF represents the system's intrinsic time response.

-

Sample Measurement: Replace the scattering solution with the sample cuvette. Collect the fluorescence decay data until a sufficient number of counts (typically >10,000 in the peak channel) is accumulated to ensure good statistics.

-

Data Analysis:

-

Use deconvolution software to fit the experimental decay data.

-

The software uses the measured IRF and a mathematical model (typically a sum of exponentials) to extract the true fluorescence lifetime(s). For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t / τ_F)

-

The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.

-

Tabulated Photophysical Data

The following table summarizes key photophysical data for anthracene and select derivatives to illustrate the principles discussed.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| Anthracene | Cyclohexane | 356 | 381, 403, 427 | 0.36[21] | 5.7[22][23] |

| Anthracene | Ethanol | - | - | 0.27[21] | - |

| 9,10-Dimethylanthracene | - | - | - | ~0.70[8] | - |

| 9,10-Diphenylanthracene | Cyclohexane | - | - | 0.90 | - |

| 9,10-Dibromoanthracene | - | - | - | Low | - |

Note: Values can vary depending on the specific literature source and experimental conditions.

Applications in Research and Development

The tunable photophysical properties of anthracene derivatives make them indispensable tools in various scientific fields.

-

OLED Technology: Anthracene derivatives, particularly those with high fluorescence quantum yields and good thermal stability, are extensively used as blue light-emitting materials in OLED displays and lighting.[2][3][15] Their rigid structure contributes to good film-forming properties.[10]

-

Fluorescent Probes and Sensors: The sensitivity of anthracene's fluorescence to its local environment allows for the design of chemosensors. For instance, attaching an aminomethyl group to the anthracene core creates a system where fluorescence is initially quenched by photoinduced electron transfer (PET). The presence of metal cations or protons can inhibit this PET process, "turning on" the fluorescence and allowing for sensitive detection.

-

Drug Development and Biology: The strong fluorescence and DNA-intercalating potential of the planar anthracene nucleus make its derivatives useful as spectroscopic probes to study ligand-DNA binding interactions. Furthermore, their ability to generate triplet states makes them candidates for photosensitizers in photodynamic therapy.

Conclusion

Anthracene and its derivatives represent a versatile and powerful class of organic fluorophores. A deep understanding of the fundamental principles governing their interaction with light—absorption, fluorescence, and intersystem crossing—is crucial for their effective application. By leveraging well-established structure-property relationships, researchers can rationally design and synthesize novel anthracene-based molecules with tailored photophysical properties, driving innovation in fields ranging from materials science and organic electronics to chemical sensing and biomedical research. The robust experimental protocols detailed herein provide a self-validating framework for the accurate characterization of these essential molecular properties.

References

-

Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

-

A Review on Anthracene and Its Derivatives: Applications. Open Access Journals.[Link]

-

OLED - Wikipedia. Wikipedia.[Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.[Link]

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scirp.org.[Link]

-

The development of anthracene derivatives for organic light-emitting diodes. ResearchGate.[Link]

-

Chemical structure of anthracene derivatives diethyl-(2E,2′E). ResearchGate.[Link]

-

Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase.* AIP Publishing.[Link]

-

Photochemical reactions. X. External heavy-atom perturbed intersystem crossing from the excited singlet and triplet states of anthracene and 9,10-dibromoanthracene in fluid solution. Journal of the American Chemical Society.[Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.[Link]

-

TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments.[Link]

-

Jablonski diagram - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

-

Perrin-Jablonski Diagram. Edinburgh Instruments.[Link]

-

Time-correlated single photon counting (TCSPC). PicoQuant.[Link]

-

(PDF) Photophysical Properties of Anthracene Derivatives. ResearchGate.[Link]

-

The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing).[Link]

-

Intramolecular heavy-atom effect in the photophysics of organic molecules. ResearchGate.[Link]

-

(PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate.[Link]

-

Relative Quantum Yield. Edinburgh Instruments.[Link]

-

Control of triplet state generation in heavy atom-free BODIPY–anthracene dyads by media polarity and structural factors. RSC Publishing.[Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.[Link]

-

Time-Correlated Single Photon Counting. PicoQuant.[Link]

-

Time-Correlated Single Photon Counting. Becker & Hickl GmbH.[Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Unknown Source.[Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.[Link]

-

Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications | Request PDF. ResearchGate.[Link]

-

A new route to synthesize multiple functionalized carbon nanohoops. EurekAlert!.[Link]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications.[Link]

-

Jablonski diagram - Wikipedia. Wikipedia.[Link]

-

Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

-

Anthracene | (C6H4CH)2 | CID 8418. PubChem.[Link]

-

(PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate.[Link]

-

Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B (RSC Publishing).[Link]

-

Solved 3. In the following Jablonski diagram, the molecule. Chegg.com.[Link]

-

Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. YouTube.[Link]

-

Anthracene. OMLC.[Link]

-

THE EFFECT OF ANTHRACENE GROUP SUBSTITUTION OF DISUBSTITUTED CHALCONE DERIVATIVE FEATURING TEREPHTHALALDEHYDE π-LINKER ON NON-L. Unknown Source.[Link]

-

Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics | AIP Publishing.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. edinst.com [edinst.com]

- 5. ossila.com [ossila.com]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. OLED - Wikipedia [en.wikipedia.org]

- 16. agilent.com [agilent.com]

- 17. edinst.com [edinst.com]